7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide - 1706378-52-0

7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide

Catalog Number: EVT-2986118
CAS Number: 1706378-52-0
Molecular Formula: C24H18N4O4
Molecular Weight: 426.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a clinical candidate and a potent, selective inhibitor of phosphodiesterase 2A (PDE2A). [] This inhibition is hypothesized to augment cyclic nucleotide signaling pathways in brain regions associated with learning and memory, potentially offering a novel approach to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders. []

    Relevance: While structurally distinct from 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide, TAK-915 shares the common goal of targeting cognitive disorders. The research surrounding TAK-915 [] provided a foundation for exploring new chemical series, like the pyrazolo[1,5-a]pyrimidine series, leading to the development of additional PDE2A inhibitors, though no direct structural similarities are present.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: Compound 20 is a potent and selective PDE2A inhibitor derived from a pyrazolo[1,5-a]pyrimidine scaffold. [] It exhibited robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration and attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

    Relevance: Compound 20 represents a novel structural class of PDE2A inhibitors that is distinct from 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide and the clinical candidate TAK-915. [] Although chemically different, Compound 20 highlights the exploration of diverse structures with the shared goal of targeting PDE2A for cognitive enhancement.

(S)-N-(8-((4-(Cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10)

    Compound Description: Compound 10 is a potent inverse agonist of retinoic‐acid‐related orphan receptor γt (RORγt). [] It effectively inhibits RORγt activity in biochemical and cell-based assays and exhibits favorable physicochemical properties, including low to medium plasma protein binding across species. [] It also demonstrated efficacy in a rodent pharmacokinetic/pharmacodynamic (PK/PD) model, reducing IL‐17 cytokine production in ex vivo antigen recall assays after oral administration. []

    Relevance: Although Compound 10 does not directly resemble 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide, it belongs to the broader category of heterocyclic compounds with potential therapeutic applications. Compound 10 specifically targets RORγt, a key transcription factor involved in autoimmune diseases, highlighting the exploration of diverse heterocyclic scaffolds for various therapeutic targets. []

(S)-N-(8-((4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)

    Compound Description: Compound 33 is another potent RORγt inverse agonist that utilizes a 5-tert‐butyl‐1,2,4‐oxadiazole moiety as a replacement for the cyclopentylamide found in other RORγt inhibitors. [] This structural modification improved physicochemical properties and resulted in potent pharmacological activity both in vitro and in vivo. [] Compound 33 effectively reduced IL-17 cytokine production in a rodent PK/PD model after oral administration. []

    Relevance: Similar to Compound 10, Compound 33 is a heterocyclic compound with therapeutic potential. [] Though structurally distinct from 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide, both compounds emphasize the exploration of diverse heterocyclic frameworks for achieving desirable pharmacological activity. Compound 33 specifically demonstrates the utility of 1,2,4-oxadiazole substitution for optimizing RORγt inhibitor properties. []

AMG 458 {1-(2-hydroxy-2-methylpropyl)-N-[5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl]-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide}

    Compound Description: AMG 458 is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. [] It exhibited covalent binding to liver microsomal proteins from rats and humans in the absence of NADPH. [] This binding led to the formation of thioether adducts with glutathione and N-acetyl cysteine both in vitro and in vivo. []

    Relevance: AMG 458, while targeting a different protein than 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide, serves as an example of a drug candidate with a methoxy quinoline structure. [] This shared structural motif highlights the relevance of investigating chemical reactivity in drug design, particularly concerning potential for glutathione adduct formation.

Properties

CAS Number

1706378-52-0

Product Name

7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide

IUPAC Name

7-methoxy-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide

Molecular Formula

C24H18N4O4

Molecular Weight

426.432

InChI

InChI=1S/C24H18N4O4/c1-30-19-10-4-7-16-12-20(31-22(16)19)24(29)26-18-9-3-2-6-15(18)13-21-27-23(28-32-21)17-8-5-11-25-14-17/h2-12,14H,13H2,1H3,(H,26,29)

InChI Key

LZRZYFDOYMFRLD-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.